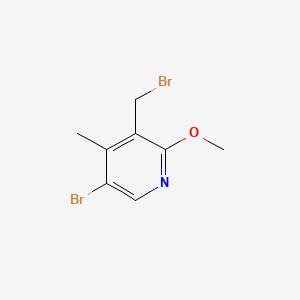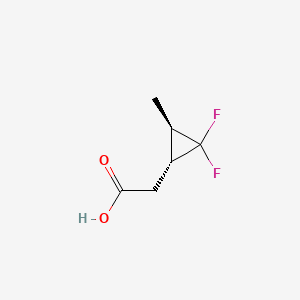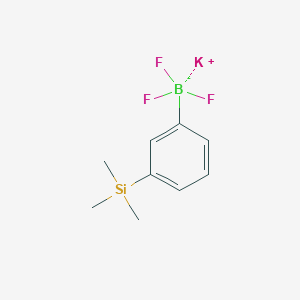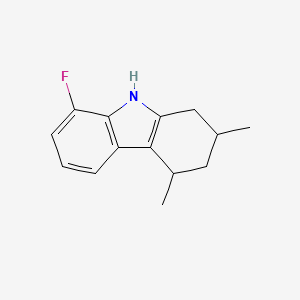
1-(5-Amino-2-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with a suitable phenyl precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromo group.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Cyclization: The final step involves cyclization to form the diazinane-2,4-dione ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), sodium alkoxide (NaOR)
Major Products:
Oxidation: Nitro or nitroso derivatives
Reduction: Dehalogenated products
Substitution: Thiol, amine, or alkoxide substituted derivatives
Aplicaciones Científicas De Investigación
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects or changes in material properties.
Comparación Con Compuestos Similares
- 1-(5-amino-2-chloro-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-bromo-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-iodo-4-fluorophenyl)-1,3-diazinane-2,4-dione
Comparison: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the specific combination of bromo and fluoro substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H9BrFN3O2 |
|---|---|
Peso molecular |
302.10 g/mol |
Nombre IUPAC |
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9BrFN3O2/c11-5-3-6(12)7(13)4-8(5)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
Clave InChI |
OJNUKOKOVQSNOB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)



![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)






![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)

